Acepromazine hydrochloride
CAS No.: 973-12-6
Cat. No.: VC0195529
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 973-12-6 |
---|---|
IUPAC Name | 1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone;hydrochloride |
Standard InChI | InChI=1S/C19H22N2OS.ClH/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H |
SMILES | CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Acepromazine hydrochloride (C19H23ClN2OS) is formed when the parent compound acepromazine is combined with hydrochloric acid to create a salt. It has a molecular weight of 362.9 g/mol and is characterized by a phenothiazine core structure with a 3-(dimethylamino)propyl side chain and an acetyl group . The compound is also known by several synonyms, including acepromazine HCl, acetylpromazine hydrochloride, and 1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone;hydrochloride .
The chemical structure features a tricyclic phenothiazine nucleus with a nitrogen at position 10 that connects to a three-carbon chain terminating in a dimethylamine group. Position 2 of the phenothiazine ring contains an acetyl group, which distinguishes acepromazine from other phenothiazine derivatives .
Physical and Chemical Properties
Acepromazine hydrochloride exists as a crystalline powder at room temperature. Its chemical properties are summarized in Table 1, compiled from available data in scientific literature.
Table 1: Physical and Chemical Properties of Acepromazine Hydrochloride
The compound exhibits high lipophilicity, which contributes to its extensive tissue distribution and pharmacokinetic profile . Due to its salt form, acepromazine hydrochloride demonstrates improved water solubility compared to the parent compound, making it more suitable for injectable formulations used in clinical settings .
Pharmacology
Mechanism of Action
Acepromazine hydrochloride acts primarily as a central nervous system depressant with multiple receptor interactions. Its principal mechanism involves antagonism of dopamine receptors in the central nervous system, particularly D1 and D2 receptor subtypes . This dopaminergic blockade is responsible for the sedative and tranquilizing effects observed in animals treated with the compound .
The pharmacological activity of acepromazine is complex and involves interactions with multiple neurotransmitter systems beyond dopamine. Research has confirmed that acepromazine acts as an antagonist at various post-synaptic receptors, including serotonergic (5-HT1, 5-HT2), histaminergic (H1), alpha-adrenergic (α1, α2), and muscarinic receptors . This broad receptor profile contributes to the diverse pharmacological effects observed clinically.
Recent electrophysiological studies have demonstrated that acepromazine inhibits hERG potassium ion channels expressed in human embryonic kidney (HEK) cells with an IC50 value of 1.5 ± 0.1 µM and a Hill coefficient of 1.1 ± 0.1 . This action on cardiac ion channels may contribute to some of the cardiovascular effects observed with acepromazine administration.
Receptor Interactions
The multi-receptor affinity profile of acepromazine hydrochloride explains its diverse pharmacological effects. Table 2 summarizes the major receptor interactions and their associated effects.
Table 2: Receptor Interactions of Acepromazine Hydrochloride
The antagonism of alpha-1 adrenergic receptors is particularly significant in causing peripheral vasodilation, which leads to the characteristic hypotension observed following acepromazine administration . This effect is often the limiting factor in dosing decisions, especially in patients with cardiovascular compromise.
Pharmacokinetics
Absorption and Distribution
Following administration, acepromazine hydrochloride demonstrates pharmacokinetic properties that significantly influence its clinical effects. The compound is characterized by a large volume of distribution (Vd) of 6.6 L/kg in horses, indicating extensive tissue penetration and distribution beyond the vascular compartment . This large volume of distribution explains why plasma concentrations may be relatively low despite significant clinical effects.
Acepromazine demonstrates extensive binding to plasma proteins, with studies indicating greater than 99% protein binding in equine plasma . The distribution between plasma and erythrocytes has been determined to be approximately 46% in the plasma phase and 54% in the erythrocyte phase, demonstrating significant red blood cell affinity .
Due to its high lipophilicity, acepromazine readily crosses the blood-brain barrier to exert its central effects. The compound also accumulates in highly perfused tissues with significant lipid content, which contributes to its prolonged duration of action despite declining plasma levels .
Metabolism and Elimination
The metabolism of acepromazine hydrochloride occurs primarily in the liver, where it undergoes various biotransformation processes. A major metabolite identified in previous studies is 2-(1-hydroxyethyl)promazine . The elimination of acepromazine follows a biphasic pattern with distinct distribution and elimination phases.
In horses, the initial distribution phase (alpha phase) is rapid, with a half-life of approximately 4.2 minutes, followed by a much slower elimination phase (beta phase) with a half-life of about 184.8 minutes (3.08 hours) . By contrast, the elimination half-life in dogs is significantly longer at approximately 15.9 hours, illustrating important species differences in the pharmacokinetics of the compound .
Human data, although limited, suggests an elimination half-life of approximately 2.95 hours based on a case report of accidental overdose . This relatively short elimination half-life in humans is consistent with the observed rapid resolution of clinical toxicity.
Table 3: Pharmacokinetic Parameters of Acepromazine Hydrochloride
The prolonged elimination from tissues, despite declining plasma concentrations, may result in extended detection times in urine, which has implications for drug testing in performance animals .
Clinical Applications
Veterinary Indications
Acepromazine hydrochloride is primarily used in veterinary medicine across several species, particularly dogs, cats, and horses. Its clinical applications stem from its sedative, anxiolytic, and antiemetic properties. The primary indications include:
-
Pre-anesthetic medication: Acepromazine reduces anxiety and the amount of general anesthetic required for induction and maintenance of anesthesia .
-
Sedation and chemical restraint: Used for calming anxious animals and facilitating handling during veterinary procedures .
-
Antiemetic therapy: Helps prevent vomiting in susceptible animals during transport or following anesthesia .
-
Adjunct in balanced anesthesia protocols: Often combined with opioids or other agents to provide balanced sedation and analgesia .
A study investigating the combination of acepromazine with ketamine in dogs found that this combination provided a significantly longer duration of general anesthesia (62.8 ± 2.28 min) compared to ketamine alone (30 ± 1.05 min) . This synergistic effect makes acepromazine valuable in multimodal anesthetic protocols.
Dosage Forms and Administration
Acepromazine hydrochloride is available in several formulations for veterinary use:
-
Injectable solutions: Typically containing 10 mg/ml for parenteral administration via intramuscular, subcutaneous, or intravenous routes .
-
Oral tablets: Available in various strengths (typically 5-25 mg) for oral administration .
The dosage varies by species, intended effect, and the individual animal's health status. Table 4 summarizes typical dosage ranges reported in the literature.
Table 4: Typical Dosage Ranges of Acepromazine Hydrochloride
For optimal effect, acepromazine should be administered 45-60 minutes before the desired clinical effect is needed . The onset of action is typically within 15 minutes following parenteral administration, with peak effects occurring at 30-45 minutes post-administration .
Physiological Effects and Research Findings
Cardiovascular Effects
One of the most significant physiological effects of acepromazine hydrochloride is its impact on the cardiovascular system. A study in healthy, conscious dogs found that acepromazine (0.1 mg/kg, IV) significantly depressed cardiac function compared to baseline values . Cardiac output decreased from a mean value of 4.2 ± 1.5 L/min to 3.1 ± 0.8 L/min following administration .
The characteristic hypotension associated with acepromazine is primarily attributed to alpha-adrenergic receptor blockade, resulting in peripheral vasodilation . Pulmonary capillary wedge pressure has been shown to decrease from 8.3 ± 4.2 mm Hg to 6.5 ± 4.3 mm Hg following administration .
Research on hERG potassium channels has demonstrated that acepromazine inhibits these channels in a concentration-dependent manner, with greater potency at more hyperpolarized membrane potentials . The inhibition of hERG channels increased sharply from 28.6 ± 4.5% at -40 mV to 56.2 ± 1.6% at -10 mV, suggesting voltage-dependent block . This action may contribute to potential cardiac effects, although the IC50 value (1.5 μM) is approximately ten times higher than therapeutic plasma concentrations reported in animals .
Neurological Effects
Acepromazine has significant effects on the central nervous system, including alterations in spinal reflexes. A recent study investigating the effects of acepromazine on spinal reflexes in dogs found that it increased the patellar reflex and decreased the panniculus reflex . These effects were less pronounced compared to other sedatives such as xylazine and propofol, suggesting that acepromazine may have more selective effects on certain neurological pathways .
The neurological effects of acepromazine make it valuable in veterinary practice but also necessitate careful monitoring, especially when combined with other CNS depressants.
Hematological Effects
Studies in horses have demonstrated that acepromazine can significantly reduce hematocrit levels, even at very low doses. Administration of acepromazine at a dose as low as 0.002 mg/kg IV (approximately 1 mg for a 500 kg horse) resulted in a significant decrease in hematocrit . Higher doses produced greater than 20% reductions in hematocrit from baseline levels .
This effect on red blood cell parameters is believed to result from splenic sequestration of erythrocytes due to the relaxation of splenic capsular smooth muscle, as well as potential alterations in erythrocyte distribution throughout the circulatory system .
Toxicology and Side Effects
Toxicity and Overdose
Information on acepromazine toxicity is limited, but a human case report provides valuable insights. Following ingestion of 950 mg of acepromazine, a 54-year-old woman developed central nervous system depression, respiratory depression, and hypotension requiring non-invasive ventilation and vasopressor support . Clinical symptoms resolved within 8 hours, consistent with the relatively short elimination half-life determined from serial plasma measurements (2.95 hours) .
This case illustrates that even in significant overdose situations, the clinical toxicity of acepromazine may be relatively short-lived compared to other phenothiazines, likely due to its pharmacokinetic profile .
Contraindications and Precautions
Based on its pharmacological profile and clinical effects, acepromazine hydrochloride is contraindicated or should be used with extreme caution in the following situations:
-
Breeding stallions, due to the risk of priapism and paraphimosis
-
Animals exposed to organophosphates, strychnine, or procaine (potential drug interactions)
-
Brachycephalic breeds (may exacerbate respiratory compromise)
Careful dose adjustment and close monitoring are essential when acepromazine is used in potentially susceptible patients.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume